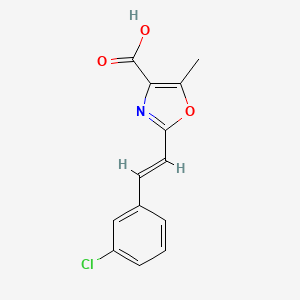
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a styryl group substituted with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 5-methyloxazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide, to facilitate the formation of the styryl linkage . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted styryl oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been studied for its potential neuroprotective effects and its ability to modulate specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity . Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and inhibition of monoamine oxidase B.
3-Chlorostyryl-2,2-dimethyl-cyclopropanecarboxylic acid: Used as an ectoparasiticide.
Uniqueness
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of an oxazole ring and a chlorostyryl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H10ClNO3 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)6-5-9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)/b6-5+ |
Clave InChI |
YSRMDHWZHYKFPL-AATRIKPKSA-N |
SMILES isomérico |
CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)C(=O)O |
SMILES canónico |
CC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
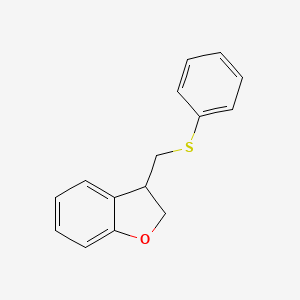
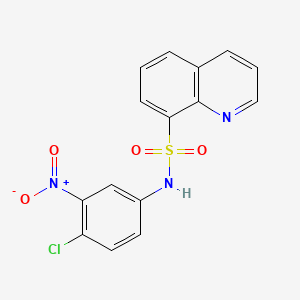
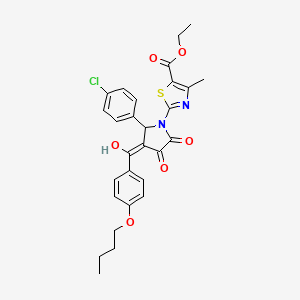

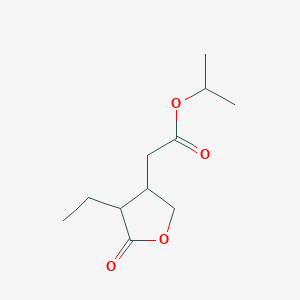
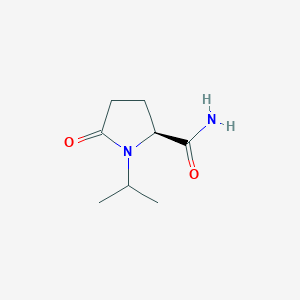
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)



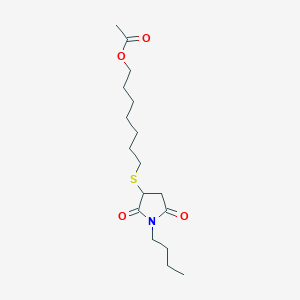
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
